molecular formula C23H24N4O2 B2827118 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849910-68-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2827118
CAS No.: 849910-68-5
M. Wt: 388.471
InChI Key: AITOBCAVQXSDET-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidin-7-amine core, which is a type of heterocyclic compound. The compound also has a 3,4-dimethoxyphenyl group and a phenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[1,5-a]pyrimidin-7-amine core would likely contribute to the compound’s aromaticity, while the 3,4-dimethoxyphenyl and phenyl groups could influence its physical and chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the amine group could influence its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

1. Phosphodiesterase Inhibition

The compound and its derivatives have been studied for their role in inhibiting cyclic GMP phosphodiesterase, showing potential in treating conditions like hypertension. Dumaitre and Dodic (1996) synthesized a series of related compounds, noting their specific inhibition of cGMP-specific (type V) phosphodiesterase and their promising antihypertensive activity in vivo. The research highlighted the importance of specific substituents for activity, providing insights into structure-activity relationships within this chemical class (Dumaitre & Dodic, 1996).

2. Antitumor and Antimicrobial Activities

Novel derivatives containing the N-arylpyrazole structure have been synthesized, demonstrating significant antitumor and antimicrobial activities. Riyadh (2011) explored the synthesis of these compounds, revealing their inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil. This work underlines the compound's potential in developing new therapeutic agents with dual antitumor and antimicrobial properties (Riyadh, 2011).

3. Synthesis and Biological Evaluation

A wide array of derivatives have been synthesized and evaluated for various biological activities, including anticancer and anti-5-lipoxygenase properties. Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives, noting their promising cytotoxic activities against cancer cell lines and their potential as 5-lipoxygenase inhibitors. This work contributes to understanding the therapeutic potential of these compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).

4. Crystal Structure and Anticancer Activity

The crystal structure of specific derivatives has been elucidated, providing a basis for understanding their biological activity. Lu Jiu-fu and colleagues (2015) synthesized and analyzed the crystal structure of a derivative, highlighting its moderate anticancer activity. Such studies are crucial in the drug development process, offering insights into the structure-activity relationships that govern the biological efficacy of these compounds (Lu Jiu-fu et al., 2015).

Future Directions

The study of such complex organic compounds is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-16-13-22(24-12-11-17-9-10-20(28-2)21(14-17)29-3)27-23(26-16)19(15-25-27)18-7-5-4-6-8-18/h4-10,13-15,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITOBCAVQXSDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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